Globotriose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

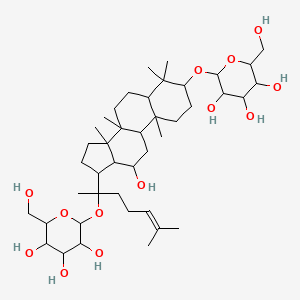

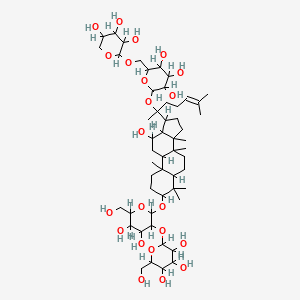

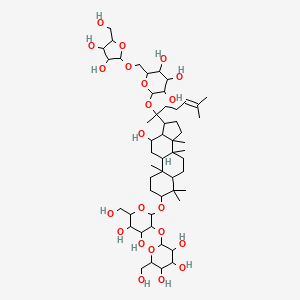

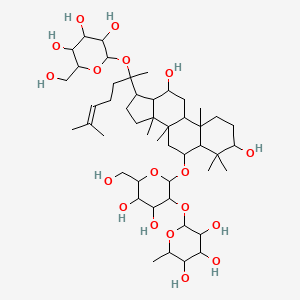

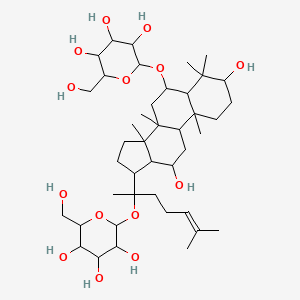

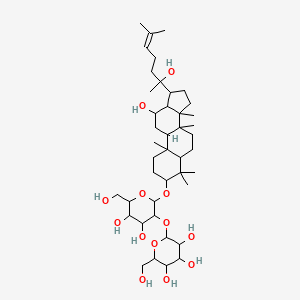

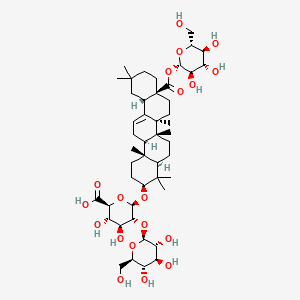

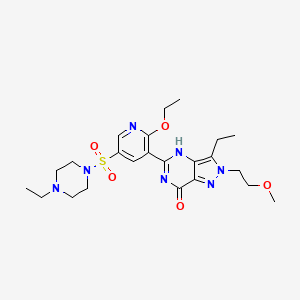

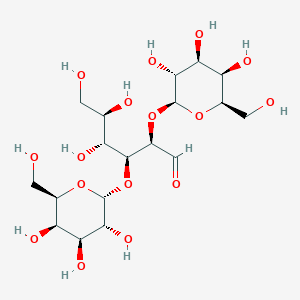

Globotriose (Galα1–4Galβ1–4Glc) is an important cell surface epitope that acts as the receptor for Shiga-like toxins. It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .

Synthesis Analysis

The synthesis of globotriose has been achieved through various methods. One efficient and regioselective synthesis method involves the use of a novel α-galactosidase from Bacteroides fragilis. This enzyme can synthesize globotriose as a single transglycosylation product with a maximum yield of 32.4% from 20 mM pNPαGal and 500 mM lactose . Another method involves a multi-enzyme one-pot system that can achieve globotriose on preparative scales .Molecular Structure Analysis

The molecular structure of globotriose is Galα1–4Galβ1–4Glc . This structure is significant as it acts as the receptor for Shiga-like toxins and is the core structure of certain tumor-associated glycans .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of globotriose have been studied in detail. For instance, the enzyme AgaBf3S could transfer a galactosyl residue from pNPαGal to lactose (Galβ1–4Glc) with high efficiency and strict α1–4 regioselectivity .Scientific Research Applications

Receptor for Shiga-like Toxins

Globotriose acts as a cell surface epitope that serves as the receptor for Shiga-like toxins . This is particularly important in understanding the invasion and toxicity mechanisms of Shiga toxin-producing E. coli (STEC), which can lead to serious health conditions like hemolytic uremic syndrome .

Core Structure of Tumor-Associated Glycans

It is also the core structure of Globo H and SSEA4 , which are tumor-associated glycans. Research in this area focuses on cancer diagnosis and therapy, as these glycans are potential biomarkers for tumor cells .

Synthesis of Carbohydrate Derivatives

There is significant interest in the large-scale synthesis of carbohydrate derivatives with therapeutic prospects, including those derived from Globotriose. These derivatives have potential applications in medical treatments .

Bio-synthesis on Preparative Scales

A multi-enzyme one-pot system has been designed to achieve globotriose on preparative scales, which is crucial for its application in various scientific research fields .

Treatment of Stx-mediated Diseases

Globotriose derivatives have been developed as oral therapeutic agents for the treatment of diseases mediated by Shiga toxin (Stx), such as certain types of gastroenteritis .

Mechanism of Action

Target of Action

Globotriose, also known as Galalpha1,4Gal-beta1,4Glc, is an important cell surface epitope . It acts as the receptor for Shiga-like toxins . It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .

Mode of Action

The interaction of globotriose with its targets primarily involves the binding of Shiga-like toxins to the globotriose epitope on the cell surface . This binding facilitates the entry of the toxins into the cell, leading to various downstream effects.

Biochemical Pathways

The biochemical pathways affected by globotriose are primarily related to the pathogenesis of bacterial infections and cancers . The binding of Shiga-like toxins to globotriose can disrupt normal cellular functions, leading to disease states.

Pharmacokinetics

It is known that the compound is involved in enzymatic synthesis processes . The enzyme Aga Bf 3S, for example, can synthesize globotriose as a single transglycosylation product .

Result of Action

The binding of Shiga-like toxins to globotriose on the cell surface can lead to the internalization of the toxins, disrupting normal cellular functions . This can result in the pathogenesis of bacterial infections and potentially contribute to cancer development .

Action Environment

The action of globotriose is influenced by various environmental factors. For instance, the enzyme Aga Bf 3S, which synthesizes globotriose, shows maximum activity at pH 4.5 and 40 °C . It is stable at pH 4.0–11.0 below 40 °C and is metal-independent .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-ANKSBSNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80446-87-3 |

Source

|

| Record name | 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)